(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride
CAS No.: 2177060-45-4
Cat. No.: VC4367749
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2177060-45-4 |
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Molecular Formula | C11H13Cl2N3 |
Molecular Weight | 258.15 |
IUPAC Name | (6-phenylpyrimidin-4-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C11H11N3.2ClH/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9;;/h1-6,8H,7,12H2;2*1H |
Standard InChI Key | GOEYBYCTQLAQHU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name is (6-phenylpyrimidin-4-yl)methanamine dihydrochloride, with the molecular formula C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.14 g/mol. Its structure consists of a pyrimidine core substituted with a phenyl group at the 6-position and an aminomethyl group at the 4-position, protonated as a dihydrochloride salt (Fig. 1).
Comparative Structural Analysis
The positioning of the phenyl group distinguishes this compound from analogs like (2-phenylpyrimidin-5-yl)methanamine dihydrochloride. In the latter, the phenyl group at the 2-position reduces steric hindrance but may compromise target binding affinity compared to the 6-phenyl configuration . Substituent placement significantly influences electronic properties: the 6-phenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets, as observed in structurally related COX inhibitors.
Table 1: Structural Comparison with Pyrimidine Analogs
Synthesis and Manufacturing
The synthesis of (6-phenylpyrimidin-4-yl)methanamine dihydrochloride typically involves multi-step reactions starting from substituted pyrimidine precursors. A common route includes:
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Nucleophilic Aromatic Substitution: Reacting 4-chloro-6-phenylpyrimidine with methylamine to introduce the aminomethyl group.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.
Alternative methods leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, to install the phenyl group at the 6-position. For example, palladium-catalyzed coupling of 4-bromo-6-chloropyrimidine with phenylboronic acid yields 6-phenyl-4-bromopyrimidine, which subsequently undergoes amination .
Key Challenges
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Regioselectivity: Ensuring phenyl group installation at the 6-position requires precise control of reaction conditions .
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Purification: The polar dihydrochloride salt necessitates recrystallization from ethanol/water mixtures.
Physicochemical Properties
The compound exhibits moderate aqueous solubility (~25 mg/mL) due to its ionic dihydrochloride form. Its logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility .
Table 2: Physicochemical Profile
Biological Activity and Mechanisms
Cyclooxygenase (COX) Inhibition
Structural analogs of (6-phenylpyrimidin-4-yl)methanamine exhibit COX-1/2 inhibitory activity, with IC₅₀ values ranging from 0.2–5 μM. The 6-phenyl group enhances binding to the COX hydrophobic channel, while the aminomethyl moiety forms hydrogen bonds with Arg120/Arg499 residues.
Compound | Target | IC₅₀/MIC | Selectivity Index (CHO Cells) |
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6-Phenyl derivative | Mtb H37Rv | 0.2 μM | 25 |
2-Phenyl analog | COX-2 | 1.8 μM | 3 |
Structure-Activity Relationship (SAR)
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6-Phenyl Group: Essential for antimycobacterial activity; replacement with methyl or trifluoromethyl reduces potency 10–15-fold .
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Aminomethyl Substituent: Protonation at physiological pH improves solubility but may limit blood-brain barrier penetration.
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Dihydrochloride Salt: Enhances crystallinity and shelf-life compared to free base formulations.
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